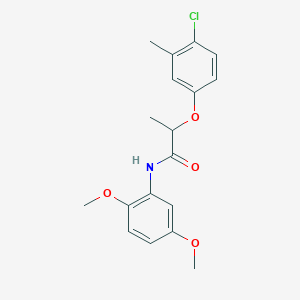
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide
説明
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide, also known as GW0742, is a synthetic compound that belongs to a class of drugs called selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. It has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer.
科学的研究の応用
Bioactive Constituents and Chymotrypsin Inhibitory Activity
Research on bioactive constituents from natural sources, such as the study on Jolyna laminarioides by Atta-ur-Rahman et al. (1997), identified compounds like methyl 2-[propanamide-2'-methoxycarbonyl] benzoate exhibiting chymotrypsin inhibitory activity. This suggests that structurally similar compounds could be explored for their potential as enzyme inhibitors and their bioactive properties against bacteria and fungi Atta-ur-Rahman et al., 1997.
Src Kinase Activity Inhibition
The optimization of analogues for inhibiting Src kinase activity, as studied by Boschelli et al. (2001), indicates the therapeutic potential of structurally related compounds in cancer treatment. The design of specific inhibitors can lead to effective treatments by targeting Src-mediated cell proliferation Boschelli et al., 2001.
Crystal Structure Analysis
Crystal structure determination of related compounds, like the 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid studied by Kennard et al. (1982), helps in understanding the molecular configuration and the potential interactions with biological targets. Such insights are crucial for the design of new molecules with desired biological activities Kennard et al., 1982.
Selective Methoxy Ether Cleavage and Acylation
The selective modification of phenolic compounds, as demonstrated by Adogla et al. (2012) in their work on 2,6-dimethoxyphenol, highlights a methodology for synthesizing ortho-acylated catechols. This process can be applied to create derivatives of the original compound with potential applications in supramolecular chemistry, as precursors of pesticides, and in the development of flavors and fragrances Adogla et al., 2012.
Drug Metabolism and α₁-Adrenoceptors Antagonism
The study on the design and synthesis of DDPH analogs for α₁-adrenoceptor antagonism by Xi et al. (2011) reflects the significance of structural modifications to improve drug properties. By altering specific functional groups, researchers can enhance the therapeutic efficacy and duration of action of compounds Xi et al., 2011.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-9-14(5-7-15(11)19)24-12(2)18(21)20-16-10-13(22-3)6-8-17(16)23-4/h5-10,12H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTHMWNVVGTRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4057528.png)
![dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4057534.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B4057537.png)
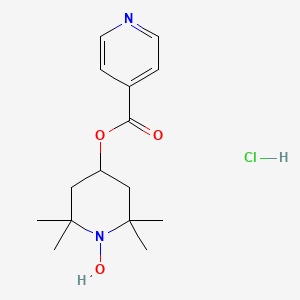
acetate](/img/structure/B4057555.png)
![N-(tert-butyl)-N'-ethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4057563.png)
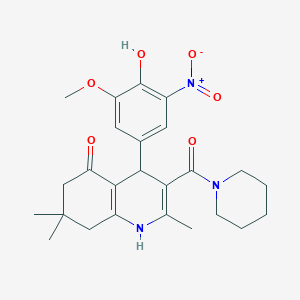
![ethyl 3-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B4057579.png)
![N-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4057587.png)
![4-[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]morpholine](/img/structure/B4057595.png)
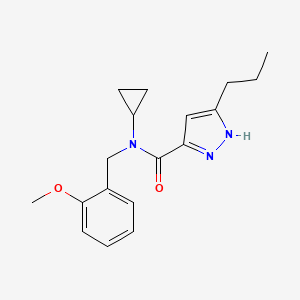
![2-(4-butoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4057621.png)
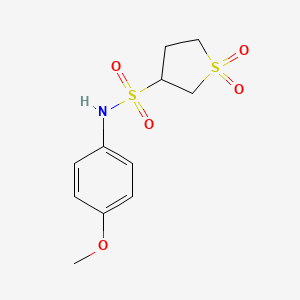
![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)